8-Methyl-2-azaspiro[4.5]decane-1,3-dione - 871876-20-9

8-Methyl-2-azaspiro[4.5]decane-1,3-dione

Catalog Number: EVT-1751208
CAS Number: 871876-20-9
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of the cyclohexane precursor: 4-Methylcyclohexanone is reacted with potassium cyanide and ammonium carbonate to yield 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione. []
  • Step 2: Alkylation or arylation at the imide nitrogen: The imide nitrogen of 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione can be further functionalized through alkylation or arylation reactions with various electrophiles, such as alkyl halides or aryl halides. []
Molecular Structure Analysis

The molecular structure of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione comprises a hydantoin ring fused to a cyclohexane ring through a spiro carbon. The cyclohexane ring adopts a chair conformation with the methyl group in an equatorial position. []

Crystallographic studies have revealed the presence of intermolecular hydrogen bonding in the solid state, which can influence the packing arrangement of molecules. []

Chemical Reactions Analysis
  • N-alkylation/arylation: The nitrogen atom in the hydantoin ring can be alkylated or arylated to introduce diverse substituents, modifying the compound's properties and potential biological activity. []
Applications
  • Anticonvulsant activity: Several derivatives exhibited potent anticonvulsant activity in various animal models, suggesting potential applications in treating epilepsy and other seizure disorders. [, , , , , ]
  • Serotonergic activity: Some derivatives demonstrated affinity for serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A, suggesting potential applications in treating anxiety, depression, and other neurological disorders. [, , , , , , ]

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

  • Compound Description: RS86 is a putative M1 muscarinic agonist investigated for its potential as an antidementia drug. It exhibits antiamnesic effects in scopolamine-treated mice, but also induces hypothermia and salivation at relatively close doses. []
  • Relevance: RS86 shares the core 2,8-diazaspiro[4.5]decane-1,3-dione structure with the target compound, differing only in the substitution at the 2-position (ethyl instead of methyl). [] This makes it a close analogue for exploring structure-activity relationships related to muscarinic agonism.

3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a)

  • Compound Description: 5a is a spirooxazolidine-2,4-dione derivative designed as a 4-oxa analog of RS86. It displays affinity for cortical M1 receptors and reverses scopolamine-induced memory impairment in mice. Notably, 5a exhibits a wider therapeutic window compared to RS86, with a lower propensity to induce hypothermia and salivation. []
  • Relevance: 5a is structurally related to 8-Methyl-2-azaspiro[4.5]decane-1,3-dione through its 8-azaspiro[4.5]decane skeleton, a key structural feature for muscarinic activity. [] The incorporation of an oxygen atom in the spirocycle and the ethyl substitution at the 3-position differentiates it from the target compound.

N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (V)

  • Compound Description: Compound V is a N-phenylamino derivative of 2-azaspiro[4.4]nonane-1,3-dione. It exhibits potent anticonvulsant activity, primarily in the subcutaneous metrazole seizure threshold test. []
  • Relevance: While possessing a smaller cycloalkyl ring (cyclopentane instead of cyclohexane), compound V shares the core 2-azaspiro[4.x]alkane-1,3-dione structure with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] This structural similarity highlights the importance of this scaffold for anticonvulsant activity.

N-(2-Trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (VI)

  • Compound Description: Compound VI is another N-phenylamino derivative of 2-azaspiro[4.4]nonane-1,3-dione, featuring a trifluoromethyl group on the phenyl ring. Similar to compound V, it exhibits potent anticonvulsant activity, primarily in the subcutaneous metrazole seizure threshold test. []
  • Relevance: Like compound V, compound VI shares the core 2-azaspiro[4.x]alkane-1,3-dione structure with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, demonstrating the significance of this scaffold for anticonvulsant activity. []

N-(3-Methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione (VIII)

  • Compound Description: Compound VIII is a N-phenylamino derivative of 2-azaspiro[4.5]decane-1,3-dione, featuring a methyl group on the phenyl ring. It demonstrates potent anticonvulsant activity, primarily in the subcutaneous metrazole seizure threshold test. []
  • Relevance: Compound VIII shares the core 2-azaspiro[4.5]decane-1,3-dione structure with the target compound, 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] They differ only in the substituent on the nitrogen atom (3-methylphenyl versus methyl), making them close structural analogs and useful for exploring structure-activity relationships in anticonvulsant activity.

N-(4-Methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione (XIV)

  • Compound Description: Compound XIV is a N-phenylamino derivative of 6-methyl-2-azaspiro[4.5]decane-1,3-dione. It demonstrates potent anticonvulsant activity, mainly in the subcutaneous metrazole seizure threshold test. []
  • Relevance: Compound XIV is closely related to 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, sharing the 2-azaspiro[4.5]decane-1,3-dione core. [] It differs by having an additional methyl group at position 6 of the cyclohexane ring and a 4-methylphenyl group on the nitrogen instead of a methyl. This close structural similarity highlights the role of substituent variations in modulating anticonvulsant activity.

N-(3-Methylpyridine-2-yl)-2-azaspiro[4.4]nonane-1,3-dione (1b)

  • Relevance: Compound 1b possesses the 2-azaspiro[4.x]alkane-1,3-dione structural motif, which is also present in 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] Despite the difference in the cycloalkyl ring size and the presence of a 3-methylpyridine substituent, both compounds belong to the same chemical class and exhibit anticonvulsant activity.

N-(3-Methylpyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dione (2b)

  • Compound Description: Compound 2b, a N-(pyridine-2-yl) derivative of 2-azaspiro[4.5]decane-1,3-dione, demonstrates anticonvulsant activity in both the maximal electroshock and subcutaneous pentylenetetrazole seizure threshold tests but shows low affinity for voltage-sensitive calcium channel receptors. []
  • Relevance: This compound is a close structural analog of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, sharing the same core structure (2-azaspiro[4.5]decane-1,3-dione). [] The only difference lies in the substituent on the nitrogen, where 2b possesses a 3-methylpyridine-2-yl group instead of a methyl group. This comparison helps understand how different substituents at this position can influence anticonvulsant activity and other pharmacological properties.

N-(4-Methylpyridine-2-yl)-2-azaspiro[4.5]decane-1,3-dione (2c)

  • Compound Description: Similar to 2b, compound 2c is a N-(pyridine-2-yl) derivative of 2-azaspiro[4.5]decane-1,3-dione with a different substitution pattern on the pyridine ring (4-methyl instead of 3-methyl). It also exhibits anticonvulsant activity but has low affinity for voltage-sensitive calcium channel receptors. []
  • Relevance: Like 2b, compound 2c is a close structural analog of 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, sharing the same core structure (2-azaspiro[4.5]decane-1,3-dione) and belonging to the same chemical class. [] The only difference lies in the substituent on the nitrogen, where 2c possesses a 4-methylpyridine-2-yl group instead of a methyl group. This comparison allows for an understanding of the structure-activity relationships related to anticonvulsant activity within this class of compounds.

N-(3-Methylpyridine-2-yl)-6-methyl-2-azaspiro[4.5]decane-1,3-dione (3b)

  • Compound Description: Compound 3b is a N-(pyridine-2-yl) derivative of 6-methyl-2-azaspiro[4.5]decane-1,3-dione that shows anticonvulsant activity but low affinity for voltage-sensitive calcium channel receptors. []
  • Relevance: Compound 3b exhibits structural similarities to 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, sharing the 2-azaspiro[4.5]decane-1,3-dione core structure. [] They differ in the substituent on the nitrogen (3-methylpyridine-2-yl versus methyl) and an additional methyl group at position 6 of the cyclohexane ring in 3b. This comparison highlights how structural modifications to this scaffold influence anticonvulsant activity and other pharmacological properties.

N-[3-(4-Phenylpiperazin-1-yl)-propyl]-8-phenyl-2-aza-spiro[4.5]decane-1,3-dione (1e)

  • Compound Description: This compound belongs to a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives. Unlike other compounds in this series, 1e does not display anticonvulsant activity in the MES test. []
  • Relevance: Compound 1e is structurally related to 8-Methyl-2-azaspiro[4.5]decane-1,3-dione through its shared 2-azaspiro[4.5]decane-1,3-dione core structure. [] The presence of a phenyl substituent on both the cyclohexane ring and the imide nitrogen, along with the extended propyl linker and the phenylpiperazine moiety, distinguishes it from the target compound. This comparison helps define structural features essential for anticonvulsant activity within this chemical class.

N-[2-{4-(3-Chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2c)

  • Compound Description: This compound is an N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivative that exhibits potent anticonvulsant activity in the MES test, with an ED50 of 205 mg/kg. It exhibits relatively weak neurotoxicity at a dose of 30 mg/kg. []

N-[3-{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2h)

  • Compound Description: This compound, another N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivative, displays potent anticonvulsant activity in the MES test with an ED50 of 23 mg/kg. While it exhibits neurotoxicity at 30 mg/kg, it offers greater protection compared to the standard substance, magnesium valproate. []
  • Relevance: Similar to 1e and 2c, compound 2h shares the core 2-azaspiro[4.5]decane-1,3-dione structure with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] It differs by having a benzo-fused cyclohexane ring, a 3-trifluoromethylphenylpiperazine moiety attached to the imide nitrogen via a propyl linker, and a phenyl substituent on the cyclohexane ring.

N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione derivatives (5-10)

  • Compound Description: These compounds belong to a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane-1,3-dione derivatives investigated for their serotonin 5-HT1A and 5-HT2A receptor affinities. Derivatives with a methylene spacer (5-7) exhibited low affinity for both receptors, while those with an ethylene spacer showed higher affinity for 5-HT1A receptors, particularly compound 10 with a 3-chloro substituent that also displayed affinity for 5-HT2A receptors. []
  • Relevance: These compounds share the 2-azaspiro[4.x]alkane-1,3-dione core with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, highlighting the importance of this scaffold for interacting with serotonin receptors. [] The variations in ring size, spacer length, and arylpiperazine substituents offer insights into structure-activity relationships within this class of compounds.

N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives (11-16)

  • Compound Description: These compounds belong to a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives investigated for their serotonin 5-HT1A and 5-HT2A receptor affinities. Derivatives with a methylene spacer (11-13) exhibited low affinity for both receptors, while those with an ethylene spacer, particularly compounds 14-16 containing a cyclohexane moiety, demonstrated potent 5-HT1A receptor affinity. Compound 14, with a 3-chloro substituent, also exhibited distinct affinity for 5-HT2A receptors. []
  • Relevance: These compounds are closely related to 8-Methyl-2-azaspiro[4.5]decane-1,3-dione, sharing the core 2-azaspiro[4.5]decane-1,3-dione structure. [] They provide valuable insights into the impact of varying spacer lengths and arylpiperazine substituents on serotonin receptor affinity within this structural class.

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Compound Description: This compound is a 1,3-diazaspiro[4.5]decane-2,4-dione derivative prepared through a three-step synthesis. The described synthesis provides a simple and efficient route to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. []
  • Relevance: This compound shares the 1,3-diazaspiro[4.5]decane-2,4-dione core with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] The presence of a phenyl group at the 8-position in the related compound highlights the feasibility of introducing substituents at this position, which can be valuable for exploring structure-activity relationships.

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17)

  • Compound Description: Compound 17 is a 1-oxa-8-azaspiro[4.5]decane derivative designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton. It displays potent muscarinic activity both in vitro and in vivo, but lacks selectivity for M1 over M2 receptors. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

  • Compound Description: Compound 18 is an analog of compound 17, featuring an ethyl group at position 2 instead of a methyl group. It displays preferential affinity for M1 receptors over M2 receptors and exhibits potent antiamnesic activity. It acts as a partial agonist for M1 muscarinic receptors. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

  • Compound Description: Compound 29 is another analog of compound 17, featuring a methylene group at position 3. It exhibits preferential affinity for M1 receptors over M2 receptors and displays potent antiamnesic activity with a favorable separation from hypothermia-inducing activity. It acts as a partial agonist for M1 muscarinic receptors. []

3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Compound Description: This compound is a 1,3-diazaspiro[4.5]decane-2,4-dione derivative featuring a 4-bromophenylsulfonyl substituent at position 3. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. []
  • Relevance: This compound shares the core 1,3-diazaspiro[4.5]decane-2,4-dione structure with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] The presence of the 4-bromophenylsulfonyl group at position 3 highlights the possibility of introducing larger substituents at this position, which can be beneficial for modulating its physicochemical and pharmacological properties.

3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Compound Description: This compound is a 1,3-diazaspiro[4.5]decane-2,4-dione derivative featuring a 4-chlorophenylsulfonyl substituent at position 3. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers. []
  • Relevance: This compound shares the core 1,3-diazaspiro[4.5]decane-2,4-dione structure with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] The presence of the 4-chlorophenylsulfonyl group at position 3, similar to its bromo analog, demonstrates the feasibility of introducing larger substituents at this position, which can be useful for modulating its physicochemical and pharmacological properties.

8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione (6a)

  • Compound Description: Compound 6a is a buspirone analog designed with an 8-azaspiro[4.5]decane-7,9-dione moiety replacing the 2-pyrimidinyl group of buspirone. This compound exhibits potent 5-HT1A receptor binding affinity, comparable to buspirone, and displays an anxiolytic-like profile in behavioral models. [, ]
  • Relevance: Compound 6a, while lacking the imide functionality, shares the 8-azaspiro[4.5]decane core structure with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [, ] This structural similarity highlights the role of this scaffold in mediating interactions with the 5-HT1A receptor.

8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: This compound is a spiro[4.5]decane derivative incorporating a thiazolidinone ring. Its crystal structure reveals that it forms centrosymmetric R 2 2(16) dimers through paired O—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the spiro[4.5]decane structural motif with 8-Methyl-2-azaspiro[4.5]decane-1,3-dione. [] While lacking the imide functionality, it incorporates a sulfur atom in the spirocycle and features diverse substituents, highlighting the versatility of this scaffold for structural modifications.

Properties

CAS Number

871876-20-9

Product Name

8-Methyl-2-azaspiro[4.5]decane-1,3-dione

IUPAC Name

8-methyl-2-azaspiro[4.5]decane-1,3-dione

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7-2-4-10(5-3-7)6-8(12)11-9(10)13/h7H,2-6H2,1H3,(H,11,12,13)

InChI Key

AAOJTPHCAQNKJS-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)CC(=O)NC2=O

Canonical SMILES

CC1CCC2(CC1)CC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.